Asenapine-13C,d3 (hydrochloride)
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Overview
Description
Asenapine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of asenapine hydrochloride, an antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder. The isotopic labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine-13C,d3 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the asenapine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of Asenapine-13C,d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process must adhere to strict regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Asenapine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Asenapine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of asenapine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of asenapine.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations .
Mechanism of Action
Asenapine-13C,d3 (hydrochloride) exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The molecular targets and pathways involved include the inhibition of serotonin and dopamine receptors, which leads to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Asenapine-13C,d3 (hydrochloride) include:
Asenapine hydrochloride: The non-labeled version of the compound.
Deuterated asenapine: A version labeled only with deuterium.
Carbon-13 labeled asenapine: A version labeled only with carbon-13
Uniqueness
The uniqueness of Asenapine-13C,d3 (hydrochloride) lies in its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C17H17Cl2NO |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
(2S,6S)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
InChI |
InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1/i1+1D3; |
InChI Key |
FNJQDKSEIVVULU-UEMSWLBZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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